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molecular formula C16H18O2 B8554667 (4-(Benzyloxy)-2,6-dimethylphenyl)methanol

(4-(Benzyloxy)-2,6-dimethylphenyl)methanol

Cat. No. B8554667
M. Wt: 242.31 g/mol
InChI Key: WNRSJMUEQPXEDJ-UHFFFAOYSA-N
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Patent
US07981918B2

Procedure details

Treat a solution of 4-Benzyloxy-2,6-dimethyl-benzaldehyde (6.4 g, 27 mmol) in Methanol (60 mL) with Sodium borohydride (0.82 g, 22 mmol). Stir the reaction for 1 hr at room temperature. Quench the reaction with a saturated solution of sodium bicarbonate in water and extract with Et2O. Wash the organic with brine, dry over MgSO4, and filter. Remove the solvent to afford 6.3 g (97%) of product. 1H NMR (d6-CDCl3) δ 7.31-7.43 (m, 5H), 6.65 (s, 2H), 5.01 (s, 2H), 4.66 (s, 2H), 2.38 (s, 6H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([CH3:17])[C:12]([CH:13]=[O:14])=[C:11]([CH3:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH3:18])[C:12]([CH2:13][OH:14])=[C:15]([CH3:17])[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C(=C1)C)C
Name
Quantity
0.82 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 1 hr at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with a saturated solution of sodium bicarbonate in water
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
WASH
Type
WASH
Details
Wash the organic with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Remove the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=C1)C)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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